Cannabidivarin

概要

説明

カンナビジバリンは、カンナビスに含まれる非精神活性なサイコアクティブカンナビノイドです。カンナビジオールのホモログであり、2つのメチレンブリッジによって側鎖が短くなっています。 カンナビジバリンは通常、カンナビノイドプロファイルのマイナーな構成要素ですが、インド北西部の野生カンナビスインディカの個体群やネパールのハシッシュで、高濃度が報告されています 。 げっ歯類モデルにおいて抗痙攣作用を示すことが示されています .

準備方法

合成ルートおよび反応条件: カンナビジバリンはさまざまな方法で合成できます。一般的なアプローチの1つは、カンナビジオールを原料として使用し、一連の化学反応によってカンナビジバリンを生成する方法です。 合成ルートには、通常、制御された条件下でのヒドロキシル化や環化などの工程が含まれます .

工業生産方法: カンナビジバリンの工業生産には、通常、カンナビス植物からのカンナビノイドの抽出とそれに続く精製プロセスが含まれます。 クロマトグラフィーや結晶化などの高度な技術が用いられ、高純度のカンナビジバリンが得られます .

化学反応の分析

反応の種類: カンナビジバリンは、次のようないくつかの種類の化学反応を起こします。

酸化: カンナビジバリンは酸化されてさまざまな酸化された誘導体を生成できます。

還元: 還元反応はカンナビジバリンをさまざまな還元された形態に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物:

4. 科学研究の応用

カンナビジバリンは、さまざまな科学研究の応用範囲が広い:

化学: カンナビノイドの同定と定量化のための分析化学で、参照化合物として使用されます。

生物学: カンナビジバリンは、細胞プロセスとシグナル伝達経路への影響について研究されています。

医学: 癲癇、自閉症スペクトラム障害、その他の神経学的状態の治療に有効性が示されています。

科学的研究の応用

Cannabidivarin (CBDV) is a naturally occurring cannabinoid found in the Cannabis sativa plant that has garnered research interest for its potential therapeutic applications . CBDV is a non-psychoactive compound, meaning it does not produce the "high" associated with other cannabinoids like tetrahydrocannabinol (THC) . Research suggests CBDV possesses anticonvulsant, anti-inflammatory, antioxidative, and neuroprotective properties .

Scientific Research Applications

CBDV has been studied for its potential in treating a range of conditions, with a focus on neurological disorders .

Epilepsy

- Anticonvulsant Properties: CBDV has demonstrated significant anticonvulsant effects in preclinical studies . Studies in animal models of acute seizure have shown that CBDV-rich cannabis extracts can suppress seizures with comparable efficacy to purified CBDV . These anticonvulsant effects are not mediated by the CB1 cannabinoid receptor .

- Clinical Development: CBDV is under development as a treatment for epilepsy . GW Pharmaceuticals developed an experimental compound, GWP42006, containing CBDV, for the treatment of seizures . While a Phase 2a clinical trial for focal seizures did not meet its primary endpoints, research into CBDV's use in epilepsy is ongoing . Further clinical trials are necessary to explore the full antiepileptic potential of CBDV in various types of treatment-resistant seizures .

Autism Spectrum Disorder (ASD)

- Neurological Conditions: CBDV is being explored for its impact on neurological conditions like autism spectrum disorder .

- Brain Activity Modulation: Studies using magnetic resonance spectroscopy (MRS) suggest that CBDV can modulate the glutamate-GABA system in the brain, which is implicated in ASD . CBDV's ability to modulate neurological diseases is attributed to its lipophilicity and blood-brain barrier (BBB) penetrability .

Other Neurological and Therapeutic Applications

- Prader-Willi Syndrome (PWS): CBDV is being investigated for its effects on hunger and behavior in children and young adults with Prader-Willi Syndrome . A clinical trial is comparing CBDV to a placebo to evaluate its impact on irritability, repetitive behaviors, hyperphagia, and caregiver quality of life .

- Neuroinflammation: CBDV has been identified as an antagonist of Toll-like receptor 4 (TLR4), a receptor involved in regulating immune cell activation and inflammation . CBDV has demonstrated the ability to alleviate neuroinflammation by targeting TLR4, suggesting its potential in treating inflammatory conditions in the central nervous system .

- Analgesia: CBDV has been shown to improve morphine-induced analgesia by inhibiting glial activation and pro-inflammatory factors .

- Antimicrobial & Cytotoxic Activities: CBDV has demonstrated antimicrobial, antiradical, and cytotoxic activities in in vitro biological assays .

作用機序

カンナビジバリンは、複数の機序を通じてその作用を発揮します。

分子標的: 一過性受容体電位カチオンチャネルサブファミリーVメンバー1(TRPV1)、TRPV2、TRPA1チャネルと相互作用します。

関与する経路: カンナビジバリンは、これらのイオンチャネルを活性化した後、脱感作し、神経細胞の過剰興奮の抑制につながります。

6. 類似の化合物との比較

カンナビジバリンは、カンナビジオールやテトラヒドロカンナビバリンなどの他のカンナビノイドと比較されることが多いです。

カンナビジオール: 両方の化合物に類似の治療上の利点がありますが、カンナビジバリンは側鎖が短いため、独自の特性に寄与している可能性があります。

テトラヒドロカンナビバリン: この化合物は、カンナビジバリンと同様にプロピルカンナビノイドですが、精神活性作用が異なります.

類似の化合物:

- カンナビジオール

- テトラヒドロカンナビバリン

- カンナビゲロール

- カンナビクロメン

カンナビジバリンのユニークな化学構造と多岐にわたる用途は、さまざまな研究分野や業界で注目される化合物となっています。

類似化合物との比較

- Cannabidiol

- Tetrahydrocannabivarin

- Cannabigerol

- Cannabichromene

Cannabidivarin’s unique chemical structure and diverse range of applications make it a compound of significant interest in various fields of research and industry.

生物活性

Cannabidivarin (CBDV) is a non-psychoactive cannabinoid derived from the Cannabis sativa plant, which has garnered significant attention for its potential therapeutic applications, particularly in neurological disorders. This article explores the biological activity of CBDV, focusing on its mechanisms of action, efficacy in clinical studies, and various therapeutic applications.

CBDV primarily interacts with the endocannabinoid system, albeit with a different profile compared to other cannabinoids like THC and CBD. Notably, CBDV exhibits minimal affinity for the CB1 receptor, which is associated with psychoactive effects. Instead, it is believed to exert its effects through several pathways:

- TLR4 Signaling : CBDV has been shown to inhibit TLR4 signaling pathways, which are involved in neuroinflammation. This inhibition leads to a reduction in pro-inflammatory cytokines and suggests a protective role in neurodegenerative conditions .

- Transient Receptor Potential Channels : CBDV may interact with TRPV channels, which are implicated in pain perception and neuroprotection .

- Anticonvulsant Properties : Preclinical studies indicate that CBDV can reduce seizure activity without affecting normal motor function, making it a candidate for epilepsy treatment .

Epilepsy Treatment

A Phase 2 randomized controlled trial assessed the efficacy and safety of CBDV as an add-on therapy for adults with inadequately controlled focal seizures. The study involved 162 participants who received either CBDV or placebo over an 8-week period. The results showed a 40.5% reduction in seizure frequency for those receiving CBDV, although the high placebo response complicates the interpretation of these findings .

In pediatric populations, particularly in girls with Rett syndrome (RTT), a Phase 1 trial demonstrated that a dosage of 10 mg/kg/day of CBDV was safe and well-tolerated. The mean monthly seizure frequency decreased significantly in this cohort, indicating potential benefits for drug-resistant epilepsy .

Summary of Clinical Findings

| Study Type | Population | Dosage | Outcome |

|---|---|---|---|

| Phase 2 RCT | Adults with focal seizures | 400-800 mg b.i.d. | 40.5% reduction in seizure frequency |

| Phase 1 Trial | Girls with RTT | 10 mg/kg/day | Significant reduction in mean monthly seizure frequency |

Case Studies

Several case studies have illustrated the potential of CBDV in treating epilepsy:

- Case Study 1 : A patient with drug-resistant epilepsy experienced a reduction from 32 seizures per month to 14 after initiating treatment with CBDV.

- Case Study 2 : Another patient reported a decrease from 35 seizures per month to just 6 after treatment with CBDV.

These anecdotal reports support the clinical trial data suggesting that CBDV may provide significant benefits for individuals with refractory seizures.

Other Therapeutic Applications

Beyond epilepsy, CBDV's biological activity has been explored in various contexts:

- Neuroprotection : Due to its anti-inflammatory properties, CBDV may offer neuroprotective benefits in conditions such as Alzheimer's disease and multiple sclerosis .

- Autism Spectrum Disorder (ASD) : Preclinical studies have indicated that CBDV can ameliorate autism-like behaviors in animal models, suggesting potential therapeutic avenues for ASD .

- Pain Management : While not extensively studied, preliminary data suggest that CBDV may have analgesic properties similar to other cannabinoids, potentially aiding in chronic pain management .

特性

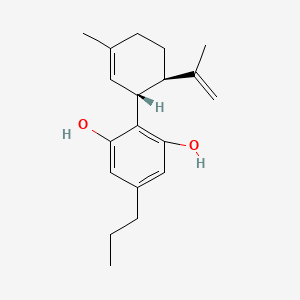

IUPAC Name |

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOZWEGFPHTFEI-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019159 | |

| Record name | Cannabidivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The anti-epileptic activity of CBD and CBDV is thought to be modulated by their effects on transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor, which is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy. CBD and CBDV have been shown to dose-dependently activate and then desensitize TRPV1 as well as TRPV2 and TRPA1 channels. Desensitization of these ion channels is a potential mechanism by which these molecules cause a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures. CBDV has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary synthetic enzyme of the endocannabinoid, 2-arachidonoylglycerol (2-AG). The clinical implications of this are unclear however, as this interaction has not been shown to affect CBDV's anticonvulsant activity. | |

| Record name | Cannabidivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

24274-48-4 | |

| Record name | Cannabidivarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24274-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabidivarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024274484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabidivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-propyl-, (1R-trans)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIDIVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I198VBV98I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cannabidivarin (CBDV) exert its anticonvulsant effects?

A1: While the precise mechanisms are still under investigation, research suggests CBDV may exert anticonvulsant effects through multiple pathways. These include direct interaction with the endocannabinoid system [], modulation of inhibitory receptors such as gamma-aminobutyric acid type A (GABAA) and glycine receptors [], and interaction with transient receptor potential (TRP) channels like TRPV1 []. [, , , , , ]

Q2: Is CBDV's anticonvulsant activity mediated through Cannabinoid Receptor Type 1 (CB1) receptors?

A2: Studies have shown that CBDV's anticonvulsant effects are likely independent of CB1 receptor activation. Research indicates that CBDV-rich cannabis extracts, while exhibiting anticonvulsant properties, do not display significant binding affinity for CB1 receptors. []

Q3: What is the role of transient receptor potential vanilloid 1 (TRPV1) in CBDV’s anticonvulsant effects?

A3: CBDV can activate and rapidly desensitize TRPV1 channels in vitro. Although TRPV1 is implicated in some forms of epilepsy, research suggests CBDV's antiepileptic effects might not be solely mediated through TRPV1 activation. []

Q4: What evidence suggests CBDV could be beneficial for treating Fragile X syndrome?

A4: Preclinical studies using the Fmr1-knockout mouse model of Fragile X syndrome (FXS) demonstrate that early administration of CBDV can prevent cognitive, social, and acoustic alterations typically observed in adult mice. CBDV also modified the expression of several inflammatory brain markers. []

Q5: How does CBDV interact with the subventricular zone (SVZ) in the context of postnatal neurogenesis?

A5: CBDV has been shown to promote cell survival, proliferation, and neuronal differentiation in SVZ-derived neural stem/progenitor cells. This effect is thought to be mediated through a TRPV1-dependent mechanism, influencing intracellular calcium levels that regulate cell fate. []

Q6: What is known about the oral bioavailability of CBDV?

A6: Research suggests that the oral bioavailability of CBDV is poor, mirroring that of cannabidiol (CBD). This is supported by findings showing low plasma levels and high intestinal content concentrations shortly after oral administration. []

Q7: What are the major routes of CBDV excretion?

A7: Following administration, CBDV appears to be primarily excreted as conjugates of glutathione and glucuronic acid. []

Q8: Are there differences in the metabolic profiles of CBDV and CBD?

A8: Yes, while both undergo extensive metabolism, distinct pathways have been identified for CBDV. These include single dehydrogenation, combined decarbonylation and monohydroxylation, and glutathione conjugations of CBDV and its phase I metabolites. []

Q9: What is the role of CBDV in modulating inflammatory responses?

A9: CBDV has demonstrated anti-inflammatory properties by targeting TLR4 co-receptor MD2. This interaction inhibits the activation of downstream signaling pathways like NF-κB and MAPKs, ultimately suppressing the production of pro-inflammatory factors. []

Q10: Can CBDV improve the analgesic effects of morphine?

A10: Yes, CBDV has been shown to potentiate morphine-induced antinociception and attenuate the development of morphine tolerance. This is achieved by inhibiting chronic morphine-induced glial activation and reducing pro-inflammatory factor expression in the nucleus accumbens. []

Q11: What is the molecular formula and weight of CBDV?

A11: CBDV has a molecular formula of C19H26O2 and a molecular weight of 286.41 g/mol. []

Q12: What analytical methods are commonly employed for the detection and quantification of CBDV?

A12: Various analytical techniques are utilized for CBDV analysis. These include high-performance liquid chromatography (HPLC) coupled with ultraviolet/photodiode array (PDA) detection [], gas chromatography with flame ionization detection (GC-FID) [], and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, , , ]

Q13: How can quantitative nuclear magnetic resonance (qNMR) spectroscopy be used in the analysis of CBDV?

A13: Both 1D 1H qNMR and 2D 1H-1H COSY qNMR methods can be utilized for the rapid quantitation of CBDV alongside other major phytocannabinoids in cannabis plant extracts and related products. These techniques offer advantages such as not requiring reference compounds and having a relatively short analysis time. []

Q14: What is known about the safety and tolerability of CBDV?

A14: CBDV has generally been shown to be well-tolerated in clinical trials. Adverse events, when reported, are typically mild to moderate in severity, with the most common being diarrhea, nausea, and somnolence. []

Q15: What are some potential future directions for CBDV research?

A15: Further investigations are warranted to fully elucidate CBDV's mechanisms of action, explore its therapeutic potential across various neurological disorders, and optimize its delivery and formulation for improved efficacy and patient outcomes. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。